molecular formula C20H18FNO3 B2925909 2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide CAS No. 2097872-31-4

2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide

Cat. No.: B2925909
CAS No.: 2097872-31-4
M. Wt: 339.366
InChI Key: RCRFVKABNYJEDP-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenyl group linked to an acetamide scaffold, which is further connected to a 2-hydroxyethyl moiety substituted with a 4-(furan-2-yl)phenyl group. The furan-2-yl substituent introduces aromatic heterocyclic character, which may influence π-π stacking interactions in biological systems .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-17-9-3-14(4-10-17)12-20(24)22-13-18(23)15-5-7-16(8-6-15)19-2-1-11-25-19/h1-11,18,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRFVKABNYJEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates

  • Step 1: Synthesis of 4-fluorophenyl acetamide

      Reagents: 4-fluoroaniline, acetic anhydride

      Conditions: Reflux in acetic acid

      Reaction: 4-fluoroaniline reacts with acetic anhydride to form 4-fluorophenyl acetamide.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and furan groups can enhance binding affinity and specificity, while the hydroxyethyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table compares key structural motifs and properties of the target compound with analogs from the evidence:

Compound Name/ID Key Structural Features Physical State Melting Point (°C) LogP (Predicted) Reference
Target Compound 4-Fluorophenyl, hydroxyethyl, 4-(furan-2-yl)phenyl Not reported Not reported ~3.2 (estimated)
CID-49671233 (N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide) Pyridazinone and pyrimidinone rings, fluorophenyl Not reported Not reported ~1.8
2-[(4-Fluorophenyl)sulfanyl]-N-(4-isopropylphenyl)acetamide Thioether linkage, isopropylphenyl Solid Not reported ~4.5
N-(4-Fluorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole-thioether, furan-2-yl Not reported Not reported ~3.8
N-{3-[4-(Dimethylamino)phenyl]propyl}-2-(4-fluorophenyl)acetamide Dimethylaminophenylpropyl, fluorophenyl Not reported Not reported ~2.7

Key Observations :

  • Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyethyl group likely reduces logP compared to thioether-containing analogs (e.g., ~4.5 in ), enhancing aqueous solubility.

Stability and Metabolic Considerations

  • Thioethers vs. Hydroxyethyl Groups : Thioether-containing analogs () may exhibit higher metabolic stability due to resistance to esterase cleavage compared to the target’s hydroxyethyl group.
  • Furan Reactivity : The furan ring in the target compound could undergo oxidative metabolism, whereas triazole-containing analogs () may offer improved stability .

Biological Activity

Chemical Structure and Properties

The molecular formula for 2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is C18H18FNO3C_{18}H_{18}FNO_3. The compound features a fluorophenyl group, a furan ring, and a hydroxyethyl substituent, which contribute to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) is a key measure of the potency of the compound in inhibiting cancer cell growth. For instance:
    • Against MCF-7 (breast cancer) cell lines, IC50 values were reported at approximately 1.88 μM.
    • In studies involving A549 (lung cancer) cell lines, IC50 values reached as low as 0.71 μM, indicating potent antitumor activity .

The biological mechanisms through which this compound exerts its effects include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S phase, which is critical for preventing cancer cell proliferation.
  • Apoptosis Induction : Studies indicated that treatment with this compound resulted in significant apoptosis in cancer cells, further supporting its role as an anticancer agent .

Anti-inflammatory Properties

In addition to its antitumor activity, preliminary findings suggest that the compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic diseases where inflammation plays a crucial role.

Table 1: Summary of Biological Activity

Cell LineIC50 (μM)Mechanism of Action
MCF-71.88Cell cycle arrest, apoptosis
A5490.71Apoptosis
HCT1160.39CDK inhibition

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC18H18FNO3
Molecular Weight313.34 g/mol
SolubilitySoluble in DMSO

Case Study 1: Anticancer Efficacy

In a study conducted by Xia et al., the efficacy of various derivatives was assessed against multiple cancer cell lines. The compound demonstrated superior activity compared to standard chemotherapeutics like doxorubicin, particularly in inhibiting MCF-7 and A549 cell lines .

Case Study 2: Mechanistic Insights

Research by Fan et al. focused on elucidating the mechanisms behind the anticancer effects. They found that the compound led to significant changes in gene expression related to apoptosis and cell cycle regulation, reinforcing its potential therapeutic applications .

Q & A

Basic: What are effective synthetic routes for this compound?

Answer:
Synthesis typically involves condensation of acetamide intermediates with substituted phenyl or furan-containing precursors. For example:

  • Step 1: React 4-(furan-2-yl)phenethyl alcohol with chloroacetyl chloride in dichloromethane (DCM) at 273 K, using triethylamine as a base to form the hydroxyethyl intermediate .
  • Step 2: Couple this intermediate with 4-fluorophenylacetic acid via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification: Crystallize the product from toluene or ethyl acetate/hexane mixtures to achieve >95% purity. Reaction monitoring via TLC or HPLC is critical .

Key Parameters:

ParameterOptimal ConditionReference
SolventDichloromethane
Temperature273 K
CrystallizationToluene slow evaporation

Advanced: How to analyze the crystal structure and confirm molecular conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for elucidating conformation. Key steps include:

  • Crystallization: Grow crystals via slow evaporation (e.g., toluene) to ensure suitable diffraction quality .
  • Structural Insights:
    • Measure dihedral angles between the acetamide group and aromatic rings (e.g., 10.8° between acetamide and fluorophenyl ring in analogs) .
    • Identify stabilizing interactions: Intramolecular C–H···O and intermolecular N–H···O hydrogen bonds (Table 1 in ).
  • Validation: Compare experimental bond lengths/angles with DFT-optimized structures to detect distortions .

Basic: What spectroscopic methods characterize this compound?

Answer:

  • 1H/13C NMR: Confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, fluorophenyl signals at δ 7.0–7.3 ppm) .
  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl groups (O–H at ~3400 cm⁻¹) .
  • Mass Spectrometry: ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 383.4 for C21H19FNO3) .

Advanced: How to address solubility issues in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in assay buffer .
  • Surfactants: Polysorbate-80 (0.01% w/v) enhances solubility in aqueous media without disrupting biological activity .
  • Validation: Post-solubilization, confirm stability via HPLC (retention time matching) and absence of aggregates via dynamic light scattering (DLS) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Purity Check: Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities or degradation products .
  • Isomerism: Employ chiral HPLC or circular dichroism (CD) to detect enantiomers, which may exhibit divergent activities .
  • Assay Standardization: Compare IC50 values under identical conditions (pH, temperature). For example, structural analogs showed 10-fold activity variation due to assay buffer differences .

Basic: Key considerations in SAR experimental design?

Answer:

  • Substituent Variation: Replace furan with thiophene or pyrole to assess heterocycle effects (see for oxadiazole analogs).
  • Control Groups: Include positive controls (e.g., known kinase inhibitors) and negative controls (scrambled stereoisomers).
  • Dose-Response: Test 5–6 concentrations (1 nM–100 µM) in triplicate to establish reliable EC50/IC50 values .

Advanced: Computational modeling of target interactions?

Answer:

  • Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT) to predict binding poses. Key parameters:
    • Grid box centered on active site (20 ų).
    • Scoring function: AMBER force field .
  • MD Simulations: Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å acceptable) and hydrogen bond occupancy (>50% indicates strong interaction) .

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